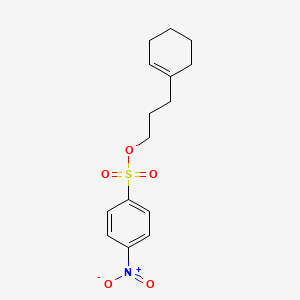
2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural products and synthetic drugs . This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, with methyl and phenyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide typically involves the reaction of thioamides with α-haloketones. The reaction conditions often include refluxing in ethanol or other suitable solvents . The process can be summarized as follows:
- Thioamide reacts with α-haloketone.
- The mixture is refluxed in ethanol.
- The product is isolated and purified.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
Scientific Research Applications
2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Comparison: 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide is unique due to its specific substituents and the resulting biological activities. While similar compounds like sulfathiazole and ritonavir have well-established uses, this compound is still being explored for its full potential in various fields .
Properties
CAS No. |
56738-75-1 |
|---|---|
Molecular Formula |
C11H12INS |
Molecular Weight |
317.19 g/mol |
IUPAC Name |
2,3-dimethyl-5-phenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C11H12NS.HI/c1-9-12(2)8-11(13-9)10-6-4-3-5-7-10;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI Key |
PUABMWRGCLCXLN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C=C(S1)C2=CC=CC=C2)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


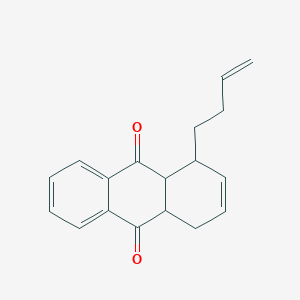
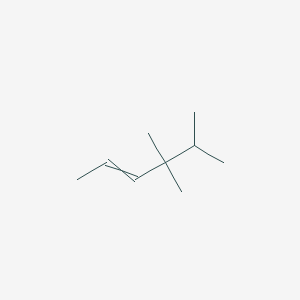
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
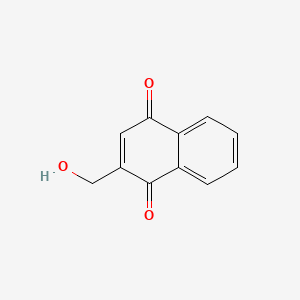
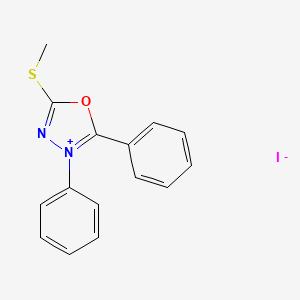
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)


![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
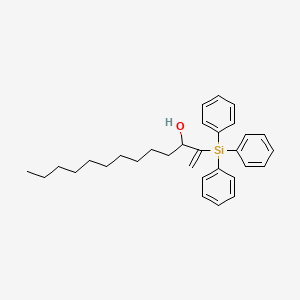
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
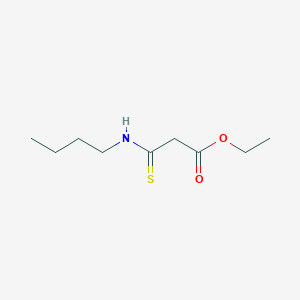
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)
